molecular formula C10H12BNO3 B15050427 3-(Azetidine-1-carbonyl)phenylboronic acid

3-(Azetidine-1-carbonyl)phenylboronic acid

Cat. No.: B15050427
M. Wt: 205.02 g/mol
InChI Key: WTIPJSDKDPMURS-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Contemporary Synthetic Methodologies

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are a cornerstone of modern synthetic organic chemistry. nih.gov Their stability, low toxicity, and versatile reactivity make them indispensable tools for chemists. nih.gov A key attribute of boronic acids is their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. nih.gov

Beyond their utility in cross-coupling, boronic acids are recognized as mild Lewis acids and can form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. researchgate.netnih.gov In medicinal chemistry, the boronic acid moiety is a key feature in several approved drugs, acting as a transition-state analogue to inhibit enzymes like proteasomes and β-lactamases. nih.govresearchgate.net

Table 1: Key Properties and Applications of Boronic Acids

Property Description Key Applications
Reactivity Versatile coupling partners in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Synthesis of biaryls, complex organic molecules.
Lewis Acidity Act as mild Lewis acids. Catalysis, formation of reversible covalent bonds with diols.
Biological Activity Can act as enzyme inhibitors by mimicking tetrahedral transition states. Drug discovery (e.g., anticancer, antibacterial agents).

| Physical Properties | Generally stable, often crystalline solids. | Ease of handling and incorporation into synthetic routes. |

Role of Azetidine (B1206935) Ring Systems in Molecular Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and molecular design. medwinpublishers.comrsc.org Their strained ring system imparts a degree of conformational rigidity, which can be advantageous in optimizing the binding of a molecule to its biological target. rsc.org The incorporation of an azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional vector for substituent placement that can be crucial for exploring chemical space in drug discovery. tcichemicals.com

The azetidine ring is a feature in several natural products and approved pharmaceuticals, where it can serve as a bioisostere for other cyclic or acyclic fragments. nih.govnih.gov Its unique structural and electronic properties make it a valuable building block for creating novel molecular architectures with diverse biological activities, including antibacterial, anticancer, and central nervous system applications. medwinpublishers.comnih.gov

Genesis of 3-(Azetidine-1-carbonyl)phenylboronic Acid as a Hybrid Chemical Entity

The creation of This compound represents a deliberate fusion of the advantageous properties of both the phenylboronic acid and azetidine moieties. The rationale behind the design of this hybrid molecule is rooted in its potential as a versatile building block for combinatorial chemistry and fragment-based drug discovery.

The phenylboronic acid group provides a reactive handle for Suzuki-Miyaura cross-coupling, enabling the facile introduction of this azetidine-containing fragment into a wide array of molecular scaffolds. The amide linkage provides a robust and chemically stable connection between the two core components. The placement of the azetidine-1-carbonyl group at the meta-position of the phenylboronic acid ring influences the spatial orientation of the azetidine moiety relative to the point of attachment in a coupled product.

The azetidine ring itself introduces a desirable three-dimensional character and a locus for further functionalization, should the synthetic route allow. This combination allows for the systematic exploration of chemical space around a core structure, a key strategy in lead optimization. The compound can be viewed as a "decorated" phenylboronic acid, where the decoration (the azetidine-carbonyl fragment) is designed to impart favorable properties to the final target molecule.

Scope and Objectives of Research on this compound

While extensive research exists on boronic acids and azetidines individually, the specific research landscape for This compound is more focused on its application as a synthetic intermediate. The primary objective behind its synthesis and use appears to be as a building block in the generation of libraries of more complex molecules for biological screening.

Patents in the field of medicinal chemistry suggest the use of azetidine-boronic acid derivatives in the development of therapeutic agents, for instance, for the treatment of multiple myeloma. The overarching goal is to leverage the well-established synthetic utility of the boronic acid for coupling reactions, while simultaneously introducing the structurally and pharmacologically interesting azetidine motif.

Detailed research findings on the specific biological activities of This compound itself are not extensively published in peer-reviewed literature, indicating its primary role is as a tool for the synthesis of other target compounds. Future research may explore the intrinsic biological properties of this hybrid molecule or its utility in materials science.

Table 2: Chemical Identity of this compound

Identifier Value
IUPAC Name [3-(azetidine-1-carbonyl)phenyl]boronic acid
CAS Number 1025664-35-0
Molecular Formula C10H12BNO3
Molecular Weight 205.02 g/mol

| Appearance | White to off-white solid |

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[3-(azetidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7,14-15H,2,5-6H2

InChI Key

WTIPJSDKDPMURS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCC2)(O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Azetidine 1 Carbonyl Phenylboronic Acid

Reactivity of the Boronic Acid Moiety

The phenylboronic acid group is a versatile functional group known for its role in a variety of chemical transformations. Its reactivity is primarily governed by the electron-deficient nature of the boron atom.

Lewis Acidity and Interactions with Nucleophiles

Boronic acids, including the phenylboronic acid derivative , are classic examples of Lewis acids. This acidity stems from the boron atom possessing a vacant p-orbital, making it capable of accepting a pair of electrons from a Lewis base (a nucleophile). This interaction leads to the formation of a tetracoordinate boronate species. The strength of this Lewis acidity can be influenced by the substituents on the aromatic ring. In the case of 3-(azetidine-1-carbonyl)phenylboronic acid, the amide group at the meta position can modulate the electronic properties of the phenyl ring and, consequently, the acidity of the boron atom. The interaction with nucleophiles is a fundamental step in many reactions involving boronic acids, including catalysis and sensing applications.

Reversible Covalent Bond Formation with Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. This reaction is typically rapid and occurs in aqueous media, with the stability of the resulting ester being pH-dependent. The formation of these five- or six-membered rings is a dynamic equilibrium. This property is widely exploited in the design of sensors for saccharides (which are rich in diol functionalities) and in the development of dynamic combinatorial libraries and self-healing materials. It is expected that this compound would readily undergo this reversible esterification with various diols.

Table 1: Interactions of Boronic Acid Moiety

Interaction TypeReactantProductBond TypeReversibility
Lewis Acid-BaseNucleophile (Lewis Base)Tetracoordinate BoronateDativeYes
Esterification1,2- or 1,3-DiolsCyclic Boronate EsterCovalentYes (pH-dependent)

Transmetalation Processes in Cross-Coupling Reactions, e.g., Suzuki-Miyaura

Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organohalide and the organoboron compound. A critical step in the catalytic cycle is transmetalation, where the aryl group from the boronic acid is transferred to the palladium(II) center, forming an arylpalladium(II) species. This is typically preceded by the activation of the boronic acid with a base to form a more nucleophilic boronate species. The 3-(azetidine-1-carbonyl)phenyl group can thus be coupled to various aryl or vinyl halides, providing a powerful tool for constructing complex molecular architectures.

Oxidative Functionalizations of the Boronic Acid Group

The carbon-boron bond of arylboronic acids can be subjected to a variety of oxidative functionalization reactions, leading to the replacement of the boronic acid group with other functionalities.

Hydroxylation: One of the most common transformations is the oxidation of the arylboronic acid to a phenol. This is frequently achieved using reagents like hydrogen peroxide (H₂O₂) or Oxone® (potassium monopersulfate). nih.gov The reaction proceeds via the formation of a boronate intermediate followed by rearrangement. Catalyst-free methods using H₂O₂ have been developed that can proceed rapidly at room temperature. arkat-usa.org

Chan-Lam Coupling: In the presence of a copper catalyst, arylboronic acids can undergo oxidative coupling with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds, respectively. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction, known as the Chan-Lam coupling, is a powerful alternative to the Buchwald-Hartwig amination and can often be performed under mild conditions, open to the air. wikipedia.orgnih.gov

Amination: Arylboronic acids can be converted to arylamines through electrophilic amination. oup.com This can be achieved using various aminating agents and is often catalyzed by transition metals like copper or rhodium. oup.comacs.org Metal-free methods using hypervalent iodine reagents have also been developed. osaka-u.ac.jpnih.gov

Table 2: Examples of Oxidative Functionalization of Arylboronic Acids

ReactionReagents/CatalystFunctional Group Introduced
HydroxylationH₂O₂ or Oxone®-OH (Phenol) nih.govarkat-usa.org
Chan-Lam AminationAmine, Cu(II) catalyst, O₂-NHR (Amine) organic-chemistry.orgwikipedia.orgnrochemistry.com
Chan-Lam EtherificationAlcohol, Cu(II) catalyst, O₂-OR (Ether) organic-chemistry.orgwikipedia.org
Electrophilic AminationAminating agent, Rh(III) or Cu(I) catalyst-NH₂ or -NHR (Amine) oup.comacs.org
HalodeboronationElectrophilic Halogen Source (e.g., NIS, NBS)-I, -Br (Aryl Halide) acs.org

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. Its reactivity is dominated by the significant ring strain inherent in its structure.

Ring-Opening Reactions and Strain-Release Chemistry

The considerable ring strain in azetidines makes them susceptible to ring-opening reactions. This process is thermodynamically favorable as it relieves the strain energy of the four-membered ring. The reaction is typically initiated by the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen or carbon-carbon bond.

These ring-opening reactions can often be promoted by Lewis or Brønsted acids, which activate the azetidine ring by coordinating to the nitrogen atom, making the ring carbons more electrophilic. In the context of this compound, the nitrogen atom is part of an amide linkage. This N-acyl group can influence the ring's reactivity, potentially making the ring more susceptible to nucleophilic attack at the C4 position due to the electron-withdrawing nature of the carbonyl group. A variety of nucleophiles can be employed in these strain-release reactions, leading to the formation of highly functionalized acyclic amine derivatives.

Nucleophilic and Electrophilic Functionalization of the Azetidine Nitrogen and Carbon Atoms

The four-membered azetidine ring in this compound is a site of significant chemical interest due to its inherent ring strain. This strain influences its reactivity towards both nucleophiles and electrophiles. While specific studies on the functionalization of this particular molecule are not extensively documented, the reactivity can be inferred from the well-established chemistry of other N-acyl azetidines. arkat-usa.orgrsc.org

Nucleophilic Functionalization:

The carbon atoms of the azetidine ring, particularly those adjacent to the nitrogen, are susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a characteristic feature of strained heterocyclic systems. nih.gov The amide carbonyl group, by withdrawing electron density, can further activate the ring towards such transformations. The specific outcomes of these reactions are dependent on the nature of the nucleophile and the reaction conditions.

Nucleophile TypePotential Product(s)Reaction Conditions
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)Ring-opened amino alcohols or ketonesAnhydrous, aprotic solvents
Hydride Reagents (e.g., LiAlH4)Reduction of the amide and potential ring openingEthereal solvents
AminesRing-opened diamine derivativesElevated temperatures

Electrophilic Functionalization:

The nitrogen atom of the azetidine ring, despite being part of an amide, retains a degree of nucleophilicity and can react with electrophiles. However, the electron-withdrawing effect of the adjacent carbonyl group diminishes its reactivity compared to a free secondary amine. Functionalization at the nitrogen atom typically requires strong electrophiles and may be facilitated by deprotonation of the amide N-H bond in a precursor molecule.

Electrophile TypePotential Product(s)Reaction Conditions
Alkyl HalidesN-alkylated azetidine derivatives (from a precursor)Base-mediated
Acyl ChloridesN-acylated azetidine derivatives (from a precursor)Base-mediated

It is important to note that the boronic acid moiety is sensitive to certain reaction conditions, particularly strong nucleophiles and harsh oxidants, which must be considered when planning functionalization strategies for the azetidine ring.

Intermolecular and Intramolecular Interactions within the this compound Framework

The solid-state structure and conformational preferences of this compound are governed by a network of intermolecular and intramolecular interactions. While a specific crystal structure for this compound is not publicly available, its interactions can be predicted based on studies of similar phenylboronic acid derivatives. nih.govmdpi.com

Intermolecular Interactions:

The primary intermolecular interactions are expected to be hydrogen bonds involving the boronic acid group. Phenylboronic acids are well-known to form dimeric structures in the solid state through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. nih.gov Furthermore, the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, potentially interacting with the boronic acid hydroxyl groups of neighboring molecules. The azetidine N-H bond, if present in a precursor, would also be a potential hydrogen bond donor.

Interaction TypeDonorAcceptor
Hydrogen BondingBoronic acid -OHBoronic acid -OH (dimer formation)
Hydrogen BondingBoronic acid -OHAmide C=O
π-π StackingPhenyl ringPhenyl ring

Intramolecular Interactions:

Mechanistic Pathways of Key Transformations Involving this compound

The boronic acid functionality of this compound makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which can be applied to this compound, involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (in this case, the 3-(azetidine-1-carbonyl)phenyl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst.

The rate and efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. The electronic and steric properties of the substituents on both the boronic acid and the organic halide also play a crucial role. Mechanistic investigations have shown that the transmetalation step is often rate-determining. nih.gov The presence of the azetidine-1-carbonyl substituent at the meta position of the phenylboronic acid can influence the electronic properties of the boronic acid and thus its reactivity in the transmetalation step.

Applications of 3 Azetidine 1 Carbonyl Phenylboronic Acid in Complex Molecular Assembly

Role as a Chemical Building Block in Organic Synthesis

As a chemical building block, 3-(Azetidine-1-carbonyl)phenylboronic acid serves as a versatile reagent for introducing the azetidine-1-carbonyl)phenyl moiety into target molecules. nih.govacs.orgresearchgate.netrsc.org The presence of the boronic acid group facilitates its participation in a variety of powerful bond-forming reactions, while the azetidine (B1206935) portion imparts specific structural and physicochemical properties to the final product. nih.govcore.ac.uknih.gov The synthesis of functionalized azetidines is a key area of research, as their strained ring structure can be exploited in various chemical transformations. scitechnol.comnih.gov

The most prominent application of arylboronic acids, including this compound, is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comkashanu.ac.ir This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon (C-C) bonds. core.ac.uknih.gov In this context, this compound acts as the organoboron partner, coupling with various organic halides or triflates to create biaryl structures or connect to vinyl groups. nih.govnih.gov The reaction is valued for the stability of the boronic acid reagents and the generally mild reaction conditions required. nih.gov The efficiency of the Suzuki-Miyaura coupling allows for the late-stage introduction of the azetidine-containing fragment into complex molecules, a strategy often employed in pharmaceutical development. nih.govbeilstein-journals.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction
Role Compound Class Specific Example Purpose
Boronic Acid Partner Arylboronic AcidThis compoundSource of the azetidine-containing moiety
Coupling Partner Aryl Halide / Vinyl Halide4-Bromonitrobenzene mdpi.comScaffold to which the new group is attached
Catalyst Palladium Complex(NHC)2PdBr2 nih.gov, Azetidine-Pd Complexes mdpi.comFacilitates the C-C bond formation
Base Inorganic BaseK2CO3, Cs2CO3 mdpi.comnih.govActivates the boronic acid for transmetalation
Product Biaryl / Aryl-alkene4-Nitro-4'-(azetidine-1-carbonyl)biphenylThe coupled product containing the new C-C bond

The utility of this compound extends to the synthesis and modification of diverse heterocyclic systems. dntb.gov.ua Through cross-coupling reactions like the Suzuki-Miyaura coupling, the azetidine-functionalized phenyl group can be appended to a wide array of heterocyclic cores, such as pyridines, pyrazoles, and indoles. nih.govbeilstein-journals.org This modular approach allows for the rapid generation of libraries of complex molecules with potential biological activity. For instance, the regioselective coupling of ortho-substituted phenylboronic acids with poly-brominated pyridines has been studied to create atropisomeric arylpyridine systems, demonstrating the precise control achievable in building complex heterocyclic frameworks. beilstein-journals.org Furthermore, synthetic strategies such as aza-Michael additions to azetidine-based precursors provide alternative routes to novel heterocyclic amino acid derivatives. nih.gov

The structure of this compound is amenable to further modification, allowing for its adaptation into highly specialized building blocks. The boronic ester itself can be transformed, and the N-H group of a parent azetidine can be functionalized, expanding its synthetic utility. acs.orgresearchgate.net Drawing parallels from related structures, functional groups can be installed on the phenyl ring or the azetidine moiety to enable subsequent, specific chemical transformations. For example, the synthesis of (azidomethyl)phenylboronic acids has been reported, creating reagents primed for "click chemistry" via azide-alkyne cycloadditions. researchgate.net Similarly, other research has focused on creating boronic acid-containing reagents for the fluorogenic derivatization of peptides, highlighting how the boronic acid motif can be incorporated into larger, multifunctional probes. nih.gov This capacity for derivatization allows chemists to tailor the building block for specific, multi-step synthetic sequences or for applications in chemical biology.

Catalytic Roles and Methodologies Utilizing Related Boronic Acid-Azetidine Structures

Beyond their role as stoichiometric reagents, structures containing boronic acid and azetidine motifs are also implicated in catalysis. In this context, it is not this compound itself that acts as the catalyst, but rather related molecules that leverage the unique electronic properties of the boronic acid group or the structural features of the azetidine ring to facilitate chemical reactions.

Arylboronic acids are recognized as versatile Lewis acid organocatalysts. nih.govrsc.org Their ability to reversibly form covalent bonds with hydroxyl groups allows them to activate alcohols and carboxylic acids toward nucleophilic attack. rsc.orgualberta.ca This mode of activation is central to their use in promoting a variety of reactions, including esterifications, amidations, and Friedel-Crafts-type alkylations, under mild conditions. nih.govualberta.ca

In the realm of metal catalysis, azetidine-containing ligands have been developed to modulate the activity of transition metal catalysts. For example, palladium complexes bearing vicinal diamine ligands based on an azetidine core have been synthesized and evaluated as catalysts for the Suzuki-Miyaura reaction. mdpi.com In such cases, the azetidine structure is part of the ligand that coordinates to the metal center, influencing the efficiency and selectivity of the catalytic process. Other metal-catalyzed processes, such as the lanthanum triflate-catalyzed intramolecular aminolysis of epoxides, are employed for the synthesis of the azetidine ring itself. nih.gov

Boronic acid catalysis can be effectively combined with other catalytic systems to achieve transformations not possible with either catalyst alone. ualberta.ca This cooperative approach leverages multiple activation modes simultaneously. A notable example is the cooperative use of Brønsted and Lewis acids for the ring-opening of azetidines with organotrifluoroborates to synthesize substituted amines. dntb.gov.uaorganic-chemistry.org In this system, the Brønsted acid activates the azetidine, while the Lewis acidic boron species is involved in the nucleophilic partner. Another strategy involves pairing an arylboronic acid with a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), to facilitate the dehydrative condensation between carboxylic acids and amines. nih.gov This dual-catalyst system is significantly more effective than using either component individually. nih.gov

Table 2: Examples of Cooperative Catalysis Involving Boronic Acid or Azetidine Structures
Catalytic System Catalyst 1 Catalyst 2 Reaction Type Reference
Dual Acid Catalysis Brønsted AcidLewis Acid (from Organotrifluoroborate)Azetidine Ring Opening organic-chemistry.org
Acid-Base Catalysis Arylboronic AcidDMAPO (Nucleophilic Base)Amide Condensation nih.gov
Dual Organocatalysis Boronic AcidChiral AmineAsymmetric Allylation ualberta.ca

Functionalization of Polymeric and Nanomaterial Scaffolds with Boronic Acid-Azetidine Moieties

The covalent incorporation of boronic acid moieties onto polymeric and nanomaterial backbones is a powerful strategy for creating advanced functional materials. Phenylboronic acids (PBAs) are particularly valuable due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes saccharides. nih.govrsc.org This interaction is the foundation for a wide range of applications, from targeted drug delivery to sophisticated sensing systems. nih.govacs.org

The reactivity and binding affinity of the boronic acid group can be precisely tuned by modifying the phenyl ring with various substituents. The specific compound, this compound, incorporates an azetidine-carbonyl group at the meta-position relative to the boronic acid. This amide substituent is expected to be electron-withdrawing, which influences the Lewis acidity and the acid dissociation constant (pKa) of the boronic acid. nih.govresearchgate.net A lower pKa is often desirable as it allows the boronic acid to be more readily converted to its active, charged boronate form at or near physiological pH (7.4). acs.org By grafting this specific moiety onto scaffolds, it is possible to design materials with tailored responsiveness and recognition capabilities.

Responsive Materials

Materials functionalized with this compound can be designed to exhibit significant changes in their physical properties in response to specific chemical stimuli, namely pH and the presence of polyol compounds like saccharides. mdpi.comresearchgate.net This responsive behavior is governed by the dynamic equilibrium of the boronic acid group.

Mechanism of Action: In an aqueous solution, the boron atom of the phenylboronic acid exists in equilibrium between two states: a neutral, trigonal planar form (sp2 hybridized) and an anionic, tetrahedral boronate form (sp3 hybridized) created by the addition of a hydroxide (B78521) ion. rsc.orgacs.org The neutral form is relatively hydrophobic, while the anionic boronate form is more hydrophilic. The pKa of the boronic acid dictates the pH at which these two forms are present in equal concentrations. The introduction of an electron-withdrawing group, such as the meta-positioned amide in this compound, lowers the pKa, making the transition to the charged, hydrophilic state more favorable at neutral pH. nih.govresearchgate.net

When a diol-containing molecule, such as glucose, is present, it can react with the boronic acid to form a cyclic boronate ester. nih.gov This reaction is much more favorable with the tetrahedral boronate form, thus shifting the equilibrium and effectively lowering the apparent pKa of the system. mdpi.com

Material-Level Response: This change in charge and hydrophilicity at the molecular level can be harnessed to trigger a macroscopic response in the material. For example, if this compound is incorporated as a side chain into a cross-linked polymer network to form a hydrogel, the addition of a saccharide at an appropriate pH will increase the number of negatively charged boronate esters within the network. The resulting electrostatic repulsion between adjacent polymer chains and increased osmotic pressure from counter-ions will cause the hydrogel to swell. mdpi.comresearchgate.net Conversely, a decrease in pH or the removal of the saccharide will shift the equilibrium back to the neutral, more hydrophobic state, causing the hydrogel to shrink.

This principle can be extended to other architectures, such as self-assembled block copolymer micelles. Micelles functionalized with these boronic acid moieties can be engineered to disassemble and release an encapsulated payload upon exposure to saccharides, as the hydrophilic conversion of the shell disrupts the hydrophobic/hydrophilic balance that holds the structure together. nih.govresearchgate.net

Table 1: Characteristics of Phenylboronic Acid-Based Responsive Systems

System TypeStimulusMechanism of ResponsePotential Application
Hydrogels pH, SaccharidesChange in charge density leads to electrostatic repulsion and osmotic pressure changes, causing swelling or shrinking.Self-regulated insulin (B600854) delivery, tissue engineering scaffolds.
Micelles pH, SaccharidesConversion of hydrophobic boronic acid to hydrophilic boronate ester in the micelle corona leads to disassembly."Smart" drug delivery vehicles.
Layer-by-Layer Films pH, SaccharidesDisruption of electrostatic or boronate ester cross-links within the film, leading to decomposition or permeability changes.Responsive membranes and coatings.

Sensor Development, e.g., for Saccharides

The selective and reversible binding between the boronic acid group and diols makes this compound a promising recognition element for the development of saccharide sensors. nih.govnih.gov The core principle involves coupling the binding event to a transducer that generates a measurable signal, such as a change in color, fluorescence, or an electrical current. acs.org

Sensing Principles: A successful sensor must operate under relevant conditions, such as physiological pH for clinical diagnostics. As previously noted, the pKa of the boronic acid is critical. Most simple phenylboronic acids have a pKa between 8 and 10, making them relatively insensitive at pH 7.4. acs.org The electron-withdrawing nature of the 3-(Azetidine-1-carbonyl) substituent is anticipated to lower the pKa, enhancing the binding affinity for saccharides in a neutral environment and thereby improving sensor sensitivity. researchgate.net

Transduction Mechanisms:

Fluorescence Sensing: One common strategy involves integrating the boronic acid moiety with a fluorophore. In many designs, the boronic acid is positioned near a photoinduced electron transfer (PET) quenching group, such as a tertiary amine. In the absence of a saccharide, the nitrogen's lone pair of electrons can quench the fluorescence. Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction reduces the quenching effect and "turns on" the fluorescence, generating a signal proportional to the saccharide concentration. acs.org

Electrochemical Sensing: Phenylboronic acid moieties can be immobilized on electrode surfaces. When a saccharide binds to the surface, it can alter the local charge distribution, capacitance, or impedance at the electrode-solution interface. These changes can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy, providing a quantitative readout of the analyte concentration. acs.org

The functionalization of nanomaterials, such as gold nanoparticles or carbon dots, with this compound could offer further advantages in sensor design. These nanomaterials can provide high surface areas for analyte interaction and may possess unique optical or electronic properties that can be modulated by the boronic acid binding event, leading to highly sensitive detection platforms. nih.govacs.org

Table 2: Examples of Boronic Acid-Based Sensor Transduction

Sensor TypeTransduction PrincipleSignal OutputKey Features
Fluorescent Modulation of Photoinduced Electron Transfer (PET), excimer formation, or aggregation-induced emission (AIE). acs.orgmdpi.comChange in fluorescence intensity or wavelength.High sensitivity, suitable for imaging.
Colorimetric Displacement of a colored dye (e.g., Alizarin Red S) from the boronic acid upon saccharide binding.Visible color change.Simple, allows for naked-eye detection.
Electrochemical Alteration of electrode surface properties (charge, capacitance, resistance) upon saccharide binding. acs.orgChange in current, potential, or impedance.High sensitivity, potential for miniaturization.

Computational and Theoretical Investigations of 3 Azetidine 1 Carbonyl Phenylboronic Acid

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. lodz.plbibliotekanauki.plnih.gov For 3-(Azetidine-1-carbonyl)phenylboronic acid, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate the distribution of electrons within the molecule and provide insights into its bonding characteristics. lodz.plbibliotekanauki.pl

The electronic properties of the molecule are primarily dictated by the interplay of the electron-withdrawing boronic acid group and the azetidine-1-carbonyl substituent on the phenyl ring. The boronic acid group, with its empty p-orbital on the boron atom, acts as a mild π-acceptor and a σ-donor. The azetidine-1-carbonyl group, specifically the carbonyl (C=O) moiety, is also electron-withdrawing due to the electronegativity of the oxygen atom. The nitrogen atom of the azetidine (B1206935) ring, however, can act as a σ-donor. The meta-substitution pattern on the phenyl ring will influence how these electronic effects combine.

Key parameters that can be calculated to understand the electronic structure include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. For substituted phenylboronic acids, the HOMO is typically a π-orbital delocalized over the phenyl ring, while the LUMO is often a π*-orbital with significant contribution from the boron p-orbital. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the boronic acid and carbonyl groups are expected to be regions of negative potential, while the hydrogen atoms of the boronic acid hydroxyl groups and the boron atom will likely be regions of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can quantify the extent of electron delocalization and the nature of the bonds, such as the C-B bond and the amide bond.

Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations can provide a detailed picture of the accessible shapes of this compound.

Conformational Isomers:

Several sources of conformational flexibility exist within the molecule:

Rotation around the C-B bond: The boronic acid group can rotate relative to the phenyl ring. The energy barrier for this rotation is influenced by steric and electronic factors. In many phenylboronic acids, the planar conformation where the B(OH)₂ group is coplanar with the phenyl ring is the most stable due to π-conjugation. nih.gov However, non-planar conformations can also be populated.

Orientation of the hydroxyl groups: The two hydroxyl groups of the boronic acid moiety can adopt different orientations (syn/anti) relative to each other and the C-B bond.

Azetidine ring puckering: The four-membered azetidine ring is not planar and can undergo a puckering motion. nih.gov The nature and position of substituents on the azetidine ring can influence the preferred puckered conformation. researchgate.net

Rotation around the amide bond: The C-N bond of the amide linkage has a partial double bond character, leading to a significant rotational barrier and the possibility of cis and trans isomers. For N-acetyl azetidine, both isomers have been observed. semanticscholar.org

Computational methods can be used to locate the different conformers and calculate their relative energies to determine the most stable structures.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. nih.govresearchgate.netacs.org By simulating the movement of atoms over time, MD can reveal:

The flexibility of the molecule and the transitions between different conformations.

The interactions between the molecule and solvent molecules, such as water. This is particularly important for understanding the hydration of the boronic acid group.

The formation of intermolecular interactions, such as hydrogen bonding, which can lead to dimerization or aggregation. Boronic acids are known to form dimers through hydrogen bonding between their hydroxyl groups. nih.gov

Table 2: Predicted Conformational Data for this compound (Hypothetical)
Dihedral AngleLow Energy Conformation(s)Relative Energy (kcal/mol)
C-C-B-O~0°, ~180°0 - 2
C-C-C-N (Amide)~0° (trans), ~180° (cis)0 (trans), 3-5 (cis)
Azetidine Puckering Angle± 20-30°< 1

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting the reactivity and selectivity of molecules in chemical reactions. scienceopen.com For this compound, these calculations can help to understand its behavior in various chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.

Reactivity Indices:

Several reactivity descriptors can be derived from quantum chemical calculations:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the HOMO and LUMO are key indicators of reactivity. A high HOMO energy suggests a good nucleophile, while a low LUMO energy indicates a good electrophile. The interaction between the FMOs of reacting species governs the course of a reaction.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, provide a general measure of a molecule's reactivity.

Reaction Mechanism Studies:

Quantum chemical calculations can be used to model the entire reaction pathway of a chemical transformation. This involves:

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is directly related to the reaction rate.

Investigating Intermediates: The structures and stabilities of any intermediates formed during the reaction can also be determined.

For this compound, such studies could predict its reactivity in Suzuki-Miyaura coupling reactions with various aryl halides, providing insights into reaction rates and potential side reactions. The electronic nature of the azetidine-1-carbonyl substituent will influence the nucleophilicity of the boronic acid and thus its reactivity. researchgate.net

Machine Learning Approaches in Boronic Acid Chemistry

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and accelerating the discovery of new materials and catalysts. nih.govyoutube.commdpi.com In the context of boronic acid chemistry, ML models are being developed to predict a range of properties, including:

Reactivity and Catalytic Activity: ML models can be trained on datasets of known reactions to predict the outcome of new reactions, such as the yield of a Suzuki-Miyaura coupling. These models can take into account the structure of the boronic acid, the reaction partner, and the reaction conditions.

Physicochemical Properties: ML can be used to predict properties such as pKa, solubility, and binding affinity to biological targets. This is particularly useful in drug discovery, where rapid screening of large numbers of compounds is required.

Spectroscopic Properties: ML models can also be trained to predict spectroscopic data, such as NMR chemical shifts.

For this compound, ML could be applied in several ways:

Property Prediction: An ML model trained on a large dataset of boronic acids could be used to predict its pKa, solubility, and other relevant properties.

Reaction Optimization: ML algorithms could be used to suggest optimal reaction conditions for its synthesis or its use in cross-coupling reactions.

Virtual Screening: If this molecule is being considered as a building block for drug discovery, ML models could be used to predict its potential biological activity and off-target effects.

The development of accurate and reliable ML models for boronic acid chemistry requires large, high-quality datasets. As more experimental and computational data on boronic acids become available, the predictive power of these models will continue to improve.

Future Perspectives and Emerging Research Trajectories

Exploration of Novel Synthetic Methodologies for 3-(Azetidine-1-carbonyl)phenylboronic Acid

While established methods for the synthesis of functionalized azetidines and arylboronic acids exist, future research is anticipated to focus on developing more efficient, scalable, and sustainable synthetic routes to this compound and its derivatives. rsc.orgnih.gov Key areas of exploration will likely include:

Late-Stage Functionalization: Developing methods for the direct introduction of the boronic acid group onto a pre-formed 3-(azetidine-1-carbonyl)phenyl scaffold. This approach would allow for the rapid generation of a library of derivatives with diverse substitution patterns on the phenyl ring.

Flow Chemistry: The use of microfluidic reactors could enable safer, more efficient, and highly controlled synthesis, particularly for reactions involving hazardous intermediates or requiring precise temperature and pressure control. nih.gov This technology could facilitate the scale-up of production for potential industrial applications.

Catalytic Borylation: Advances in transition-metal-catalyzed C-H borylation could provide a more atom-economical route to the target compound, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a greener and more selective alternative to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Methodology Potential Advantages Potential Challenges
Traditional Multi-step SynthesisWell-established chemistry, reliable.Often lengthy, may generate significant waste.
Late-Stage C-H BorylationHigh efficiency, rapid diversification.Regioselectivity control can be difficult.
Flow Chemistry SynthesisImproved safety and control, scalable.Requires specialized equipment and optimization.
Biocatalytic ApproachesHigh selectivity, environmentally friendly.Enzyme stability and substrate scope can be limited.

Advanced Applications in Complex Chemical System Development

The distinct chemical functionalities of this compound open up a wide range of possibilities for its application in the development of complex chemical systems.

Stimuli-Responsive Materials: Phenylboronic acids are known to form reversible covalent bonds with diols, making them ideal candidates for the development of glucose-responsive materials. mdpi.comjapsonline.comjapsonline.com This property could be exploited to create "smart" hydrogels or polymers that undergo a structural or property change in response to varying glucose concentrations, with potential applications in self-regulated insulin (B600854) delivery systems. nih.govnih.gov

Targeted Drug Delivery: The azetidine (B1206935) moiety can serve as a scaffold for the attachment of targeting ligands or therapeutic agents. rsc.org The phenylboronic acid group, in turn, can interact with specific biological targets, such as sialic acid residues that are overexpressed on the surface of some cancer cells, thereby enabling targeted drug delivery. japsonline.com

Organocatalysis: The Lewis acidic nature of the boronic acid group suggests that this compound could function as an organocatalyst for a variety of organic transformations, such as condensation and acylation reactions. nih.gov The azetidine ring could also play a role in modulating the catalyst's activity and selectivity.

Integration with Emerging Technologies in Chemical Research

The future exploration of this compound will likely be accelerated by its integration with cutting-edge technologies.

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen libraries of derivatives of this compound for biological activity or catalytic performance. This would significantly expedite the discovery of new applications for this class of compounds.

Computational Chemistry: In silico modeling and quantum-chemical calculations can be used to predict the structural, electronic, and reactive properties of this compound and its derivatives. nih.govmdpi.com This computational approach can guide the rational design of new molecules with tailored properties for specific applications and help in understanding their mechanism of action at a molecular level. unair.ac.id

Automated Synthesis: The use of automated synthesis platforms can streamline the preparation of analogs and derivatives, facilitating systematic structure-activity relationship (SAR) studies.

The synergy between these technologies is outlined in the following table.

Technology Application to this compound Research Expected Outcome
High-Throughput ScreeningRapidly assess biological or catalytic activity of derivatives.Identification of lead compounds for drug discovery or catalysis.
Computational ModelingPredict properties and design new analogs with enhanced functions.Rational design of molecules with improved performance.
Automated SynthesisEfficiently synthesize libraries of related compounds.Accelerated exploration of structure-activity relationships.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research collaborations.

Medicinal Chemistry and Chemical Biology: The potential for this compound to act as a building block for new therapeutic agents or as a chemical probe to study biological processes will foster collaborations between synthetic chemists and biologists. chemrxiv.org Its ability to interact with carbohydrates also opens avenues for research in glycobiology. mdpi.com

Materials Science and Engineering: The development of novel polymers, hydrogels, and sensors based on this compound will require the expertise of materials scientists and engineers. mdpi.comscience.gov This could lead to the creation of advanced materials for biomedical devices, diagnostics, and soft robotics.

Supramolecular Chemistry: The reversible interactions of the boronic acid moiety can be harnessed to construct complex self-assembling systems, an area of active investigation in supramolecular chemistry. rsc.org

Q & A

What are the critical considerations for synthesizing 3-(Azetidine-1-carbonyl)phenylboronic acid, and what methodologies are validated for introducing the azetidine-carbonyl moiety?

Level: Basic
Answer:
The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives (e.g., acyl chlorides or activated esters) with 3-aminophenylboronic acid precursors. A validated approach includes:

  • Step 1: Prepare the azetidine-carbonyl chloride via reaction of azetidine-3-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .
  • Step 2: Perform a nucleophilic acyl substitution with 3-aminophenylboronic acid in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Critical Parameters: Reaction temperature (0–25°C), moisture exclusion (due to boronic acid sensitivity), and stoichiometric control to minimize anhydride byproducts (common in boronic acid syntheses) .
  • Validation: Purity is confirmed via ¹H/¹³C NMR to verify amide bond formation and boron retention .

How can researchers resolve contradictions in reported binding mechanisms between phenylboronic acid derivatives and sialic acids?

Level: Advanced
Answer:
Conflicting studies on binding sites (e.g., α-hydroxycarboxylate vs. glycerol tail of sialic acid) require multi-technique validation:

  • NMR Titration: Perform pH-dependent ¹¹B and ¹³C NMR to monitor boronic acid coordination shifts, as demonstrated in studies comparing Neu5Ac and simpler diols .
  • DFT Simulations: Use density functional theory (B3LYP/6-311++G** basis set) to model binding energies and optimize geometries, resolving ambiguities in proposed hydrogen-bonding networks .
  • Isothermal Titration Calorimetry (ITC): Quantify binding constants (e.g., KaK_a) across pH 4–10 to identify pH-dependent affinity trends, addressing discrepancies in prior reports .

What computational strategies predict the electronic properties and reactivity of this compound?

Level: Advanced
Answer:

  • Frontier Orbital Analysis: Calculate HOMO/LUMO energies using Gaussian 09 at the B3LYP/6-31G(d) level to assess nucleophilic/electrophilic sites. For example, the boronic acid group’s HOMO typically localizes on the boron atom, influencing Suzuki-Miyaura coupling reactivity .
  • Vibrational Spectroscopy Modeling: Compare computed IR frequencies (e.g., B–O stretch at ~1,350 cm⁻¹) with experimental FT-IR data to validate structural conformity .
  • Molecular Electrostatic Potential (MESP): Visualize charge distribution to predict diol-binding selectivity, as shown in studies of formylphenylboronic acids .

What experimental protocols ensure stability and long-term storage of azetidine-containing boronic acids?

Level: Basic
Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and oxidative deboronation .
  • Stability Assessment: Conduct accelerated degradation studies at 40°C/75% RH over 14 days, monitoring purity via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., boroxines) are identified by mass spectrometry .
  • Handling: Use gloveboxes for hygroscopic intermediates and validate anhydrous conditions via Karl Fischer titration .

How do steric and electronic effects of the azetidine-carbonyl group influence Suzuki-Miyaura cross-coupling efficiency?

Level: Advanced
Answer:

  • Steric Effects: The azetidine ring’s compact size (vs. pyrrolidine in analogs like GD07670) reduces steric hindrance, enabling faster transmetalation. Compare turnover frequencies (TOF) using kinetic studies with aryl halides .
  • Electronic Effects: Electron-withdrawing carbonyl groups enhance boronic acid electrophilicity. Measure coupling yields with electron-rich aryl bromides (e.g., 4-methoxyphenyl bromide) vs. electron-poor substrates (e.g., 4-nitrophenyl bromide) to quantify electronic contributions .
  • Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. SPhos-Pd) and bases (K₂CO₃ vs. CsF) to maximize yields, referencing protocols for 3-(Trifluoromethyl)phenylboronic acid .

What methodologies characterize the pH-dependent binding behavior of this compound with diol-containing biomolecules?

Level: Advanced
Answer:

  • Fluorescence Quenching Assays: Titrate the compound with glucose or sialic acid at pH 6.5–9.0, monitoring emission shifts (λ_ex = 280 nm) to map binding affinity trends .
  • ¹¹B NMR Spectroscopy: Track boronic acid trigonal (sp²) to tetrahedral (sp³) transition at pH >8.5, correlating with diol-binding capacity .
  • Microscale Thermophoresis (MST): Quantify binding constants (KdK_d) at physiological pH using fluorescently labeled diols (e.g., FITC-conjugated mannose) .

How can researchers address discrepancies in crystallographic data for azetidine-boronic acid derivatives?

Level: Advanced
Answer:

  • High-Resolution X-ray Diffraction: Collect data at synchrotron facilities (λ = 0.7 Å) to resolve ambiguities in azetidine ring puckering or boronic acid hydration states .
  • Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., B–O⋯H–N) in polymorphs to identify dominant packing motifs .
  • Dynamic NMR (DNMR): Probe ring-flipping kinetics of azetidine at variable temperatures (e.g., –50°C to 25°C) to correlate crystallographic rigidity with solution-state flexibility .

What safety protocols are critical for handling azetidine-containing boronic acids in laboratory settings?

Level: Basic
Answer:

  • PPE Requirements: Use nitrile gloves, N95 respirators, and chemical goggles to prevent inhalation/contact, as azetidine derivatives may irritate mucous membranes .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite, followed by disposal in sealed hazardous waste containers .
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.